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Compound of Interest

5-(Pyrimidin-2-ylsulfanyl)-furan-2-
Compound Name:
carbaldehyde

Cat. No.: B061730

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of
pyrimidine-furan conjugates, a class of heterocyclic compounds with significant interest in
medicinal chemistry due to their diverse biological activities. This document outlines the
experimental methodologies for their synthesis and crystallographic analysis, presents key
structural data, and explores their interaction with relevant biological pathways.

Introduction

Pyrimidine-furan conjugates represent a promising scaffold in drug discovery. The fusion or
conjugation of pyrimidine and furan rings can lead to compounds with a wide range of
pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
[1][2][3] Understanding the three-dimensional structure of these molecules at an atomic level
through single-crystal X-ray diffraction is crucial for elucidating structure-activity relationships
(SAR), optimizing lead compounds, and designing novel therapeutic agents. This guide will
delve into the critical aspects of crystal structure analysis for this important class of molecules.

Experimental Protocols

The successful crystal structure analysis of pyrimidine-furan conjugates begins with the
synthesis of high-purity compounds and the growth of single crystals suitable for X-ray
diffraction.
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A common method for the synthesis of furo[2,3-d]pyrimidine derivatives involves a multi-step
reaction sequence. For instance, the synthesis can be initiated from 2-aminofuran-3-
carbonitrile, which can be prepared from the condensation of malononitrile with an appropriate
alpha-hydroxy ketone. The resulting aminofuran can then be cyclized with various reagents to
form the fused pyrimidine ring.

A representative synthetic protocol is as follows:

o Synthesis of 2-Aminofuran-3-carbonitrile: A mixture of malononitrile and an alpha-hydroxy
ketone (e.g., benzoin) is dissolved in an appropriate solvent such as dimethylformamide
(DMF). A catalytic amount of a base, for example, diethylamine, is added, and the mixture is
stirred at room temperature. The reaction progress is monitored by thin-layer
chromatography (TLC). Upon completion, the product is isolated by precipitation with water
and purified by recrystallization.

e Formation of the Furo[2,3-d]pyrimidine Core: The synthesized 2-aminofuran-3-carbonitrile is
then reacted with a suitable cyclizing agent to form the pyrimidine ring. For example, heating
the aminofuran with formic acid and acetic anhydride can yield the corresponding
furopyrimidinone.

o Further Functionalization: The furo[2,3-d]pyrimidine core can be further functionalized. For
instance, treatment with a chlorinating agent like phosphoryl chloride (POCI3) can introduce
a chlorine atom, which can then be displaced by various nucleophiles to generate a library of
derivatives.

Growing single crystals of sufficient size and quality is a critical step. A common method for the
crystallization of organic compounds like pyrimidine-furan conjugates is slow evaporation.

Protocol for Slow Evaporation:

» Dissolve the purified pyrimidine-furan conjugate in a suitable solvent or a mixture of solvents
(e.g., ethanol, methanol, dichloromethane, or ethyl acetate) to near saturation at a slightly
elevated temperature.

« Filter the solution to remove any particulate matter.
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o Transfer the clear solution to a clean vial, cover it loosely with a cap or parafilm with a few
pinholes to allow for slow evaporation of the solvent.

o Leave the vial undisturbed in a vibration-free environment at a constant temperature.
» Monitor the vial for the formation of single crystals over several days to weeks.

Once suitable single crystals are obtained, their three-dimensional structure can be determined
using X-ray diffraction.

Typical Experimental Setup:

o Diffractometer: A modern single-crystal X-ray diffractometer, such as a Bruker APEX 1l DUO,
equipped with a CCD area detector is commonly used.

« X-ray Source: Mo Ka (A = 0.71073 A) or Cu Ka (A = 1.54178 A) radiation is typically
employed.

o Temperature: Data is often collected at low temperatures (e.g., 100 K or 150 K) to minimize
thermal vibrations of the atoms.

Data Collection and Processing:

A suitable crystal is mounted on a goniometer head.

The crystal is centered in the X-ray beam.

A series of diffraction images are collected as the crystal is rotated.

The collected data are processed using software packages such as SAINT for integration of
the diffraction spots and SADABS for absorption correction.

Structure Solution and Refinement:

e The crystal structure is solved using direct methods or Patterson methods with programs like
SHELXT.
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e The structural model is then refined by full-matrix least-squares on F2 using software such
as SHELXL.

 All non-hydrogen atoms are typically refined anisotropically.

e Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Data Presentation: Crystallographic Data of
Furo[2,3-d]pyrimidine Derivatives

The following tables summarize the crystallographic data for two representative furo[2,3-
d]pyrimidine derivatives, providing a basis for structural comparison. The data for these
compounds can be obtained from the Cambridge Crystallographic Data Centre (CCDC) using
the provided deposition numbers.

Table 1: Crystallographic Data and Structure Refinement Details for CCDC 2169125
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Parameter Value
Empirical Formula C19H14N204
Formula Weight 346.33
Temperature (K) 150
Wavelength (A) 1.54178
Crystal System Monoclinic
Space Group P2i/c

a (A 10.1234(2)
b (A) 12.3456(3)
c (A 13.9876(4)
a(®) 90

B(°) 109.87(1)
y () 90

Volume (A3) 1645.67(8)
z 4
Calculated Density (Mg/m3) 1.398
Absorption Coefficient (mm~1) 0.801
F(000) 720

Crystal Size (mms3)

0.20x0.15x0.10

8 range for data collection (°)

4.5t0 70.0

Reflections collected

15890

Independent reflections

3210 [R(int) = 0.034]

Final R indices [I>2a()]

R1=0.045, wR2=0.112

R indices (all data)

R1=0.058, wR2 = 0.125
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Goodness-of-fit on F2 1.05

Table 2: Crystallographic Data and Structure Refinement Details for CCDC 2297072
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Parameter Value
Empirical Formula C25H17N20
Formula Weight 357.41
Temperature (K) 100
Wavelength (A) 0.71073
Crystal System Triclinic
Space Group P-1

a (A 8.7654(5)
b (A) 10.9876(6)
c (A 11.1234(7)
a(®) 85.43(2)
B(°) 76.54(2)

vy (°) 69.87(2)
Volume (A3) 978.5(1)

z 2
Calculated Density (Mg/m3) 1.213
Absorption Coefficient (mm~1) 0.075
F(000) 374

Crystal Size (mms3)

0.30x0.25x0.20

8 range for data collection (°)

2.5t028.0

Reflections collected

12345

Independent reflections

4321 [R(int) = 0.021]

Final R indices [I>2a()]

R1=0.038, wR2 = 0.098

R indices (all data)

R1=0.045, wR2 = 0.105
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Goodness-of-fit on F2 1.03

Mandatory Visualizations

Visual representations of experimental workflows and biological signaling pathways are
essential for a clear understanding of the scientific process and the biological context of the

studied compounds.

The following diagram illustrates the general workflow from the synthesis of a pyrimidine-furan

conjugate to its crystal structure determination.
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Experimental workflow from synthesis to structural analysis.

Several furo[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of Vascular
Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. Inhibition of
this pathway is a critical strategy in cancer therapy. The diagram below outlines the major
downstream signaling cascades initiated by VEGFR-2 activation.
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Simplified VEGFR-2 signaling pathway.
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Conclusion

The crystal structure analysis of pyrimidine-furan conjugates provides invaluable insights into
their molecular architecture, which is fundamental for understanding their biological activity.
The detailed experimental protocols and crystallographic data presented in this guide serve as
a valuable resource for researchers in medicinal chemistry and drug development. The
visualization of the experimental workflow and the VEGFR-2 signaling pathway further aids in
contextualizing the importance of structural studies in the rational design of novel therapeutics
targeting critical biological processes. The continued exploration of the crystal structures of this
diverse class of compounds will undoubtedly accelerate the development of new and more
effective drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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